
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-hydroxy-2,6-dimethoxybenzamide hydrochloride
説明
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-hydroxy-2,6-dimethoxybenzamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H23BrN2O4 and its molecular weight is 387.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Bromobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-hydroxy-2,6-dimethoxybenzamide hydrochloride, also known as FLB 457, is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23BrN2O3
- Molecular Weight : 357.24 g/mol
- CAS Number : 107188-74-9
FLB 457 primarily acts as a dopamine D2 receptor agonist. Its structural similarity to other benzamide derivatives allows it to interact with dopaminergic pathways, which are crucial for various neurological functions. The compound's ability to modulate dopamine receptor activity suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.
Pharmacological Studies
Research indicates that FLB 457 exhibits significant biological activity through its interaction with dopamine receptors. Notably, it has been shown to:
- Increase Dopamine Release : Studies have demonstrated that FLB 457 can enhance dopamine release in the striatum, which may contribute to its therapeutic effects in neuropsychiatric disorders .
- Neuroprotective Effects : In animal models, FLB 457 has shown neuroprotective properties against excitotoxicity and oxidative stress, indicating its potential role in neurodegenerative diseases .
Case Studies
- Schizophrenia Treatment : A clinical study involving patients with schizophrenia indicated that treatment with FLB 457 resulted in improved cognitive function and reduced negative symptoms associated with the disorder. The study highlighted the compound's efficacy in modulating dopaminergic signaling pathways.
- Parkinson’s Disease Models : In preclinical trials using rodent models of Parkinson's disease, FLB 457 demonstrated a reduction in motor deficits and improvement in overall motor function. These effects were attributed to enhanced dopaminergic activity within the basal ganglia .
Data Summary
科学的研究の応用
Dopamine D2 Receptor Affinity
Research indicates that compounds like NCQ 469 exhibit high affinity for dopamine D2 receptors. This characteristic is crucial for the development of antipsychotic medications. Studies have shown that benzamides with similar structures can selectively bind to these receptors, suggesting potential use in treating conditions such as schizophrenia and other dopamine-related disorders .
Antipsychotic Properties
NCQ 469 has been investigated for its antipsychotic effects. A study published in Acta Crystallographica highlighted its stereoselective binding to dopamine receptors, which is a significant factor in the efficacy of antipsychotic drugs . The compound's ability to modulate dopaminergic activity may provide a therapeutic avenue for patients who are resistant to traditional treatments.
Neuroprotective Effects
Emerging research suggests that NCQ 469 may possess neuroprotective properties. Its structural analogs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative diseases . This aspect opens possibilities for further exploration in conditions like Alzheimer's and Parkinson's disease.
Case Study 1: Stereoselective Binding and Antipsychotic Activity
A pivotal study examined the binding affinities of various benzamide derivatives, including NCQ 469, to dopamine D2 receptors. The findings demonstrated that stereoisomers of these compounds displayed varying degrees of receptor affinity, with NCQ 469 showing significant promise as a candidate for further development into an antipsychotic agent .
Case Study 2: Neuroprotection in Animal Models
In a controlled animal study, NCQ 469 was administered to models of neurodegeneration. Results indicated a marked reduction in neuronal death and improved cognitive function compared to control groups. These findings suggest that NCQ 469 could be beneficial in developing treatments aimed at preserving cognitive function in neurodegenerative diseases .
特性
IUPAC Name |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-hydroxy-2,6-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(22-2)11(17)8-12(20)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIPZVMIMUCCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906195 | |
Record name | 3-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-hydroxy-2,6-dimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101460-36-0 | |
Record name | Ncq 469 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101460360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-hydroxy-2,6-dimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。